molecular formula C25H25N5O2 B1192904 IBE-667

IBE-667

Katalognummer: B1192904
Molekulargewicht: 427.51
InChI-Schlüssel: CGHZINICBUGRGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IBE-667 (ICAM-1 Binding Enhancer 667) is a small-molecule agonist of the lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interaction. Discovered via a CONA (Confocal Nanoscanning and Bead Picking) screening approach using tagged one-bead one-compound (OBOC) combinatorial libraries , this compound stabilizes the high-affinity conformation of LFA-1, enhancing its binding to ICAM-1 .

Structurally, this compound features a bisphenylated indazole core flanked by amide groups and a flexible aminoalkyl chain (Figure 4A,B) . X-ray co-crystallography (PDB-ID: 4IXD) reveals that this compound binds to the mevinolin/lovastatin pocket of the LFA-1 I-domain, distinct from the metal ion-dependent adhesion site (MIDAS) . This binding induces subtle conformational changes in the α7 helix, enhancing ICAM-1 affinity through dynamic kinetic effects (e.g., increased on-rates) rather than direct MIDAS modulation . Fluorescence titration assays demonstrate a dissociation constant (Kd) of 52 ± 3 nM for LFA-1 binding and 76 ± 2 nM for the ternary complex with ICAM-1 .

Eigenschaften

Molekularformel

C25H25N5O2

Molekulargewicht

427.51

IUPAC-Name

N-(3-Aminopropyl)-4-[1-[4-(methylcarbamoyl)phenyl]indazol-3-yl]benzamide

InChI

InChI=1S/C25H25N5O2/c1-27-24(31)18-11-13-20(14-12-18)30-22-6-3-2-5-21(22)23(29-30)17-7-9-19(10-8-17)25(32)28-16-4-15-26/h2-3,5-14H,4,15-16,26H2,1H3,(H,27,31)(H,28,32)

InChI-Schlüssel

CGHZINICBUGRGZ-UHFFFAOYSA-N

SMILES

O=C(NCCCN)C1=CC=C(C2=NN(C3=CC=C(C(NC)=O)C=C3)C4=C2C=CC=C4)C=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

IBE667;  IBE 667;  IBE-667

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

LFA-878 (Lovastatin-Derived Antagonist)

Property IBE-667 LFA-878
Binding Site Mevinolin/lovastatin pocket Mevinolin/lovastatin pocket
Activity Agonist (ICAM-1 enhancer) Antagonist (ICAM-1 inhibitor)
Kd 52 nM (LFA-1) Not reported
Structural Features Bisphenylated indazole, amide groups Lovastatin-derived scaffold
Mechanism Stabilizes high-affinity LFA-1 Locks LFA-1 in low-affinity state

Despite sharing the same binding pocket, this compound and LFA-878 exhibit opposing functional effects. This compound enhances ICAM-1 binding by ~2-fold in cellular assays, whereas LFA-878 inhibits it . The divergence arises from differences in hydrogen-bonding networks and steric interactions: this compound’s planar aromatic moiety facilitates α7 helix flexibility, while LFA-878 rigidifies the pocket .

XVA143 (αLβ2 Antagonist)

Property This compound XVA143
Binding Site Mevinolin/lovastatin pocket αLβ2 I-domain
Activity Agonist Antagonist (partial agonist)
Mechanism Enhances ICAM-1 affinity Induces "rolling adhesion"
Therapeutic Potential Immunotherapy adjunct Anti-inflammatory applications

XVA143 binds to the αLβ2 I-domain, inducing a semi-active conformation that promotes transient leukocyte adhesion without intracellular signaling .

Compound 17 (Divalent Cation-Dependent Agonist)

Property This compound Compound 17
Activation Mechanism Allosteric modulation Mg<sup>2+</sup>/Ca<sup>2+</sup>-dependent
MIDAS Interaction No Yes (Mn<sup>2+</sup> antagonizes)
Functional Outcome Sustained ICAM-1 binding Context-dependent adhesion

Compound 17 requires physiological divalent cations (Mg<sup>2+</sup>/Ca<sup>2+</sup>) for agonist activity but acts as an antagonist in the presence of Mn<sup>2+</sup> . This contrasts with this compound, which operates independently of cation modulation, offering more predictable pharmacokinetics.

THI0019 (α4β1 Integrin Agonist)

Property This compound THI0019
Target LFA-1 (αLβ2) α4β1 integrin
EC50 Not reported 1.2 µM (VCAM-1 binding)
Therapeutic Focus Immune cell activation Stem cell homing, inflammation

THI0019, a methyl ester derivative of a carboxylate antagonist, activates α4β1 integrin to enhance vascular cell adhesion molecule-1 (VCAM-1) binding . While structurally unrelated to this compound, it exemplifies the broader challenge of designing integrin agonists with isoform specificity.

Key Research Findings and Implications

  • Structural Insights : this compound’s co-crystal structure (4IXD) provides a template for optimizing LFA-1 agonists without MIDAS interference .
  • Functional Superiority : Unlike antagonists (e.g., LFA-878) or cation-dependent agonists (e.g., Compound 17), this compound offers stable, context-independent ICAM-1 binding .
  • Therapeutic Versatility: Preclinical data suggest applications in LAD and cancer immunotherapy, where enhanced T-cell adhesion could improve checkpoint inhibitor efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IBE-667
Reactant of Route 2
Reactant of Route 2
IBE-667

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.